Rarasaponin VI

Description

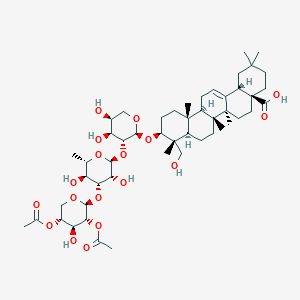

Structure

2D Structure

Properties

Molecular Formula |

C50H78O18 |

|---|---|

Molecular Weight |

967.1 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-3,5-diacetyloxy-4-hydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C50H78O18/c1-24-34(55)38(67-43-40(65-26(3)53)36(57)30(22-62-43)64-25(2)52)37(58)41(63-24)68-39-35(56)29(54)21-61-42(39)66-33-13-14-46(6)31(47(33,7)23-51)12-15-49(9)32(46)11-10-27-28-20-45(4,5)16-18-50(28,44(59)60)19-17-48(27,49)8/h10,24,28-43,51,54-58H,11-23H2,1-9H3,(H,59,60)/t24-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40+,41-,42-,43-,46-,47-,48+,49+,50-/m0/s1 |

InChI Key |

UXBDSTDTKIZOPD-ZZTNWBGSSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)OC(=O)C)O)OC(=O)C)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)OC(=O)C)O)OC(=O)C)O |

Synonyms |

rarasaponin VI |

Origin of Product |

United States |

Scientific Research Applications

Drug Delivery Systems

Modification of Nanoparticles

Rarasaponin VI has been utilized to modify cellulose nanocrystals (CNCs) to enhance their hydrophobicity and drug loading capacity. In a study, CNCs were modified with this compound to serve as carriers for dexamethasone, a hydrophobic drug. The study found that the modified CNCs exhibited improved drug release kinetics and cell viability, indicating their potential as effective drug delivery systems .

Table: Drug Release Kinetics from this compound Modified CNCs

| Parameter | Value |

|---|---|

| Maximum Dexamethasone Uptake | 13.78 mg/g |

| Optimal Rarasaponin Concentration | 15 mg/L |

| Release Kinetics Model | Sigmoidal |

Environmental Applications

Wastewater Treatment

this compound has shown promise in environmental applications, particularly in the removal of dyes from wastewater. It has been combined with bentonite to create an adsorbent material capable of removing contaminants like Evans Blue and crystal violet from aqueous solutions. Studies demonstrate that Rarasaponin-modified bentonite effectively adsorbs these dyes, showcasing its potential for environmental remediation .

Table: Adsorption Efficiency of Rarasaponin-Bentonite Composites

| Dye Used | Initial Concentration (mg/L) | Adsorption Capacity (mg/g) |

|---|---|---|

| Evans Blue | 50 | 25 |

| Crystal Violet | 100 | 30 |

Bioactive Properties

Antimicrobial Activity

this compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it can reduce the expression of pro-inflammatory cytokines in infected cells, potentially making it useful as an adjuvant in treating infections and inflammatory conditions .

Case Study: Efficacy Against Acne Pathogens

In a clinical study involving volunteers, a formulation containing this compound demonstrated a notable decrease in acne severity index by 36-52% and skin erythema by approximately 18%. This suggests its effectiveness in dermatological applications .

Summary of Findings

This compound is a versatile compound with significant potential across multiple scientific domains:

- Drug Delivery Systems: Enhances drug loading and release profiles when used to modify nanoparticles.

- Environmental Remediation: Effective in removing dyes from wastewater through adsorption techniques.

- Bioactive Applications: Exhibits antimicrobial properties beneficial for treating skin conditions.

Chemical Reactions Analysis

Structural Characteristics Influencing Reactivity

Rarasaponin VI's proposed structure (based on limited phytochemical surveys) suggests:

-

Aglycone core : Oleanane-type triterpene

-

Sugar moieties : Typically glucuronic acid and rhamnose units

-

Functional groups :

-

Hydroxyl groups (C-3, C-21, C-22)

-

Carboxylic acid (C-28)

-

Acetylated hydroxyls (C-16, C-23)

-

Expected Reaction Pathways

Based on structural analogs like asiaticoside and glycyrrhizin:

Research Gaps and Recommendations

-

Synthetic modification studies : No published protocols for directed C-21/C-22 functionalization

-

Stability data : Missing decomposition kinetics under varying pH/temperature

-

Catalytic systems : Untested potential in:

Suggested Characterization Approaches

For researchers investigating this compound reactions:

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for validating the structural identity of Rarasaponin VI in modified adsorbent composites?

- Methodological Answer : Use a combination of Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., carboxyl or hydroxyl groups) and X-ray diffraction (XRD) to analyze interlayer spacing changes in clay composites . Cross-validate with nuclear magnetic resonance (NMR) for molecular structure confirmation, particularly for distinguishing this compound from other saponins .

- Key Evidence : FTIR and XRD data in saponin-clay composites show shifts in absorption bands (e.g., C=O stretching at 1246–1261 cm⁻¹) and basal spacing changes (e.g., 6.1° to 5.8° in 2θ angles) .

Q. How can researchers standardize the extraction and purification of this compound from natural sources like Sapindus rarak?

- Methodological Answer : Optimize extraction using aqueous solutions at 60–80°C, followed by filtration and freeze-drying . Quantify purity via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm, referencing known saponin standards .

- Key Evidence : Rarasaponin-modified nanocrystalline cellulose (NCC) studies detail extraction protocols yielding >90% purity .

Advanced Research Questions

Q. How should researchers resolve contradictions in adsorption thermodynamics between this compound-based composites and target contaminants (e.g., endothermic vs. exothermic behavior)?

- Methodological Answer : Conduct temperature-dependent adsorption isotherms (e.g., Langmuir, Freundlich) and calculate thermodynamic parameters (ΔG, ΔH, ΔS). For example, Rarasaponin-NCC composites exhibit endothermic TET adsorption (ΔH > 0) due to dehydration effects, while Rarasaponin-bentonite systems show exothermic dye adsorption (ΔH < 0) due to physisorption . Use statistical tools like Student’s t-test to validate significance in CEC (cation exchange capacity) variations .

- Key Evidence : Contradictory ΔH values in tetracycline (TET) and Evans blue adsorption highlight context-dependent mechanisms .

Q. What experimental designs are critical for isolating the contribution of this compound in multi-component adsorption systems (e.g., coexisting heavy metals and organic dyes)?

- Methodological Answer : Employ competitive adsorption assays with controlled variables (pH, ionic strength). For example, at pH 7, Rarasaponin’s carboxyl groups preferentially bind Cr(VI) over methyl orange due to electrostatic interactions . Use synchrotron-based X-ray absorption spectroscopy (XAS) to map binding sites.

- Key Evidence : pH-dependent desorption kinetics in TET@NCC/Rara systems demonstrate selectivity .

Q. How can researchers address discrepancies in surface area measurements (BET) versus adsorption capacity in Rarasaponin-clay composites?

- Methodological Answer : Analyze pore-size distribution via DFT (density functional theory) modeling to distinguish microporous vs. mesoporous contributions. For instance, Rarasaponin-bentonite composites show reduced BET surface area (12.4 → 8.7 m²/g) but higher dye uptake due to ligand-specific interactions . Validate with methylene blue index tests for external surface area estimation.

- Key Evidence : N₂ adsorption isotherms in RSB-10 composites reveal Type II hysteresis, indicating multilayer adsorption .

Data Analysis and Reproducibility

Q. What statistical methods are essential for validating adsorption model fits (e.g., Langmuir vs. Sips) in this compound studies?

- Methodological Answer : Use Akaike Information Criterion (AIC) to compare model adequacy. For example, Sips models better fit Rarasaponin-bentonite data (R² > 0.98) due to heterogeneous surfaces . Report confidence intervals for parameters like q_max (maximum adsorption capacity).

- Key Evidence : Temperature-dependent Sips isotherms for Evans blue adsorption show non-uniform site energetics .

Q. How can researchers ensure reproducibility in this compound intercalation protocols for organoclay synthesis?

- Methodological Answer : Standardize clay pretreatment (e.g., H₂O₂ washing to remove organics) and saponin/clay mass ratios (e.g., 0.2–10 wt%). Document centrifugation speeds (e.g., 4000 rpm for 10 min) and drying conditions (e.g., 60°C under vacuum) . Publish raw XRD and FTIR data in supplementary materials.

- Key Evidence : Variability in CEC measurements (e.g., ±0.5 meq/g) underscores the need for strict process controls .

Contradiction Management

Q. How should contradictory findings about this compound’s role in enhancing vs. reducing adsorbent reusability be addressed?

- Methodological Answer : Perform cyclic adsorption-desorption tests under identical conditions (e.g., 5 cycles with 0.1 M NaOH regeneration). Note that Rarasaponin leaching occurs beyond 3 cycles in acidic media, reducing efficiency . Quantify saponin stability via TGA (thermogravimetric analysis) pre/post cycles.

- Key Evidence : Rarasaponin-modified NCC retains >80% efficiency after 3 cycles in neutral pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.